molecular formula C30H22O10 B1244538 yuccaol D

yuccaol D

Cat. No. B1244538
M. Wt: 542.5 g/mol
InChI Key: UMQRRGZFEXVPFD-ZJVMSYRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

yuccaol D is a natural product found in Yucca schidigera with data available.

Scientific Research Applications

Antioxidant Activity

Yuccaol D, isolated from Yucca schidigera bark, exhibits significant antioxidant properties. It shows potential as a source of antioxidant principles due to its ability to scavenge free radicals. This was demonstrated in assays like the Trolox Equivalent Antioxidant Capacity (TEAC) and the autoxidation assay, highlighting its efficacy in combating oxidative stress (Piacente et al., 2004).

Anti-inflammatory and Anti-tumor Properties

Studies indicate that yuccaols, including Yuccaol D, can inhibit cell proliferation, migration, and biosynthesis of platelet-activating factor (PAF) in Kaposi's sarcoma cells. These findings suggest anti-inflammatory and anti-tumor properties, offering insights into potential applications in cancer treatment and inflammation management (Balestrieri et al., 2006).

Inhibition of Nitric Oxide Synthase Expression

Yuccaol D is effective in reducing nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) protein expression in macrophage cell lines. This indicates its role in anti-inflammatory processes, particularly in conditions involving excessive NO production (Marzocco et al., 2004).

Arthritis and Anti-inflammatory Effects

Yucca schidigera, which contains Yuccaol D, is noted for its traditional use in treating arthritis and inflammation. The presence of yuccaols contributes to this effect by inhibiting the nuclear transcription factor NFkappaB, a key player in inflammatory processes (Cheeke et al., 2006).

Arachidonate Metabolism Influence

Yuccaol D, as part of Yucca schidigera's phenolic constituents, impacts arachidonate metabolism. This is significant in understanding its potential in managing inflammation, as arachidonate metabolism is a crucial pathway in inflammatory responses (Wenzig et al., 2008).

Diverse Therapeutic Attributes

Yuccaol D contributes to the Yucca genus's therapeutic capabilities, including anti-inflammatory, antiarthritic, anticancer, antidiabetic, and antimicrobial properties. Its presence alongside other compounds like steroidal saponins and resveratrol underlines the plant's medicinal significance (Patel, 2012).

Anti-Platelet Adhesion and Secretion

Yuccaol D is involved in reducing platelet adhesion and secretion, offering potential benefits in cardiovascular health management. This function is crucial in preventing excessive blood clotting and related cardiovascular issues (Olas et al., 2005).

properties

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(2'R,3S)-4-[(E)-2-(3,5-dihydroxy-4-methoxyphenyl)ethenyl]-4',6,6'-trihydroxy-2'-(4-hydroxyphenyl)spiro[1-benzofuran-3,3'-2H-1-benzofuran]-2-one

InChI

InChI=1S/C30H22O10/c1-38-27-21(35)8-14(9-22(27)36)2-3-16-10-18(32)12-23-25(16)30(29(37)40-23)26-20(34)11-19(33)13-24(26)39-28(30)15-4-6-17(31)7-5-15/h2-13,28,31-36H,1H3/b3-2+/t28-,30+/m1/s1

InChI Key

UMQRRGZFEXVPFD-ZJVMSYRRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1O)/C=C/C2=C3C(=CC(=C2)O)OC(=O)[C@@]34[C@H](OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O

Canonical SMILES

COC1=C(C=C(C=C1O)C=CC2=C3C(=CC(=C2)O)OC(=O)C34C(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O

synonyms

yuccaol D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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